2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid
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Overview
Description
2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl and phenyldiazenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the reaction of 2,6-dichloroaniline with benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reacted with diazonium salts to introduce the phenyldiazenyl group, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the azo group to an amine group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) analog.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]benzoic acid: An analog with similar anti-inflammatory properties.
2-[(2,6-Dimethylphenyl)amino]benzoic acid: Another analog studied for its polymorphism and structural similarities.
Uniqueness
2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is unique due to the presence of both dichlorophenyl and phenyldiazenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in multiple scientific domains .
Properties
CAS No. |
654649-04-4 |
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Molecular Formula |
C20H13Cl2N3O2 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-[[(2,6-dichlorophenyl)-phenyldiazenylmethylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H13Cl2N3O2/c21-15-10-6-11-16(22)18(15)19(25-24-13-7-2-1-3-8-13)23-17-12-5-4-9-14(17)20(26)27/h1-12H,(H,26,27) |
InChI Key |
SHWHTQHABYDREE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=NC2=CC=CC=C2C(=O)O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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